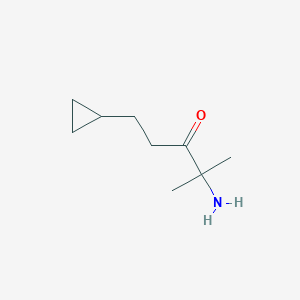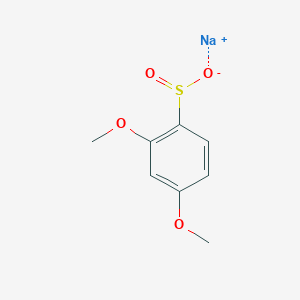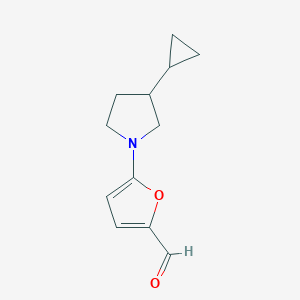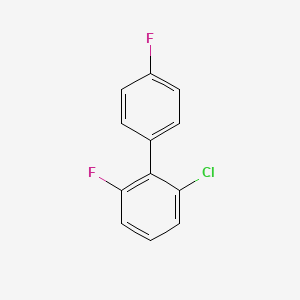
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Diazonium Salt Decomposition: This method involves the formation of diazonium salts from aniline derivatives, followed by their decomposition in the presence of fluorinating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of halogen atoms on the benzene ring with nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and ammonia are commonly used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated and aminated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that undergoes substitution by electrophiles. In nucleophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system that undergoes substitution by nucleophiles .
Comparación Con Compuestos Similares
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: This compound has a similar structure but lacks the additional fluorophenyl group, making it less complex and potentially less reactive.
1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H7ClF2 |
|---|---|
Peso molecular |
224.63 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |
Clave InChI |
AKGGBUWIEMZIDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



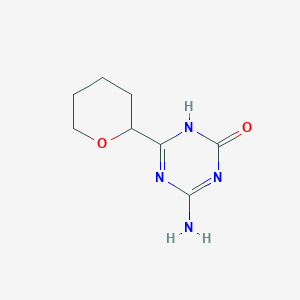
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
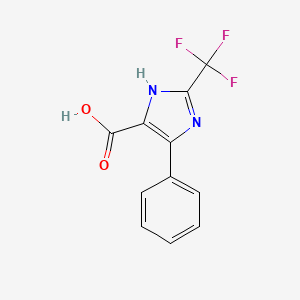


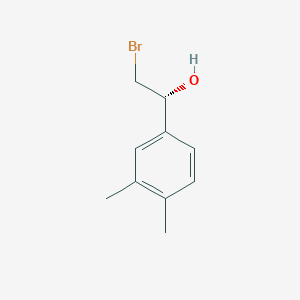
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)
